2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol

Catalog No.
S13775923
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol

Product Name

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)ethanol

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c11-5-3-7-6-9-8-2-1-4-10(7)8/h6,11H,1-5H2

InChI Key

ISIUCDFRPZGDPU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=C(N2C1)CCO

2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol (CAS 1504072-67-6) is a specialized bicyclic heteroaromatic building block featuring an electron-rich 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core and a highly tractable C2 primary alcohol handle. In medicinal chemistry and advanced materials synthesis, this compound serves as a premium precursor for introducing a rigid, basic pharmacophore with enhanced lipophilicity compared to standard imidazoles. The saturated pyrrolidine ring locks the imidazole conformation and eliminates the N-H hydrogen bond donor, significantly lowering the topological polar surface area (TPSA). Meanwhile, the two-carbon ethanol linker provides critical steric relief from the bicyclic core, enabling high-yielding downstream functionalizations—such as Mitsunobu etherifications, mesylations, or oxidations—without the steric hindrance or transition-metal dependency associated with shorter-chain or halogenated analogs [1].

Research Fit

JNK3 inhibitor scaffold: Synthetic intermediate for building selective, stereochemically defined JNK3 tool compounds.
Derivatization handle: 2-Hydroxyethyl group at the 3-position enables diverse pharmacophore attachment.
Kinase selectivity studies: Scaffold supports investigation of JNK3/p38 selectivity and reported neuroprotection model endpoints.

Substituting 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol with simpler analogs fundamentally compromises both synthetic processability and target compound physicochemical properties. Replacing the bicyclic core with an unfused 2-(1H-imidazol-4-yl)ethanol introduces an exposed N-H bond, increasing TPSA and often triggering efflux or poor membrane permeability in biological assays. Conversely, substituting the C2 ethanol linker with a C1 methanol analog ((6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methanol) places the reactive hydroxyl group in close proximity to the bulky fused ring system, drastically reducing nucleophilic substitution and etherification yields due to steric clash. Furthermore, attempting to use halogenated core variants (e.g., 3-bromo derivatives) forces the synthetic route into palladium-catalyzed cross-couplings, introducing heavy metal contamination risks that the alcohol-based SN2/etherification pathways elegantly avoid [1].

Substitution Risk

Core scaffold mismatch
Generic imidazole or non-fused heterocycle substitution may not reproduce the JNK3/p38 selectivity profile; stereoelectronic features are critical for reported selectivity ratios.
Stereochemistry-dependent outcome
Derivatives show potency differences between enantiomers. Using an undefined racemate or the opposite enantiomer can yield significantly shifted assay results.

Permeability Optimization via TPSA Reduction

The fused bicyclic structure of 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol fundamentally alters the polarity profile compared to unfused imidazole building blocks. By incorporating the bridgehead nitrogen into a saturated pyrrolidine ring, the molecule eliminates the traditional imidazole N-H hydrogen bond donor. This structural lock reduces the Topological Polar Surface Area (TPSA) to approximately 36.3 Ų (1 HBD), compared to 48.9 Ų (2 HBD) for the unfused baseline, 2-(1H-imidazol-4-yl)ethanol [1]. This 25% reduction in TPSA is a critical driver for improving passive membrane permeability and blood-brain barrier (BBB) penetration in downstream active pharmaceutical ingredients (APIs).

Evidence DimensionTopological Polar Surface Area (TPSA) and H-Bond Donors
Target Compound Data36.3 Ų, 1 HBD
Comparator Or Baseline2-(1H-imidazol-4-yl)ethanol (48.9 Ų, 2 HBD)
Quantified Difference25% reduction in TPSA and elimination of the N-H hydrogen bond donor.
ConditionsIn silico chemoinformatic profiling for CNS-targeted library design.

Procurement of the fused pyrrolo-imidazole is essential for designing CNS-penetrant or highly permeable inhibitors where unfused imidazoles suffer from poor absorption.

Stereochemical potency
Reported
Up to 20-fold
Enantiomer-specific assay context
Class-level inference; (S)- vs (R)- derivative comparison

Steric Relief and Mitsunobu Coupling Efficiency

The length of the alkyl linker is a decisive factor in the processability of pyrrolo[1,2-a]imidazole alcohols. The two-carbon (C2) spacer in 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol physically distances the primary hydroxyl group from the steric bulk of the bicyclic core. In standard Mitsunobu etherification reactions with bulky phenols, the C2 linker routinely supports isolated yields exceeding 80%. In direct contrast, the C1 homolog, (6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methanol, suffers from severe steric shielding, often depressing coupling yields to the 40-45% range under identical DIAD/PPh3 conditions [1].

Evidence DimensionIsolated yield in Mitsunobu etherification
Target Compound Data>80% yield (C2 linker)
Comparator Or Baseline(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)methanol (~40-45% yield, C1 linker)
Quantified Difference~35-40% absolute increase in isolated yield due to reduced steric hindrance.
ConditionsStandard DIAD/PPh3 mediated etherification with ortho-substituted phenols.

Buyers scaling up library synthesis should select the C2 ethanol analog to minimize reagent waste and avoid low-yielding bottleneck steps.

JNK3 selectivity
Reported
p38/JNK3 ratio up to 10
Isoform selectivity assay context
Class-level; may vary per derivative

Transition-Metal-Free Derivatization Capability

Utilizing an alcohol-functionalized building block allows process chemists to bypass transition-metal catalysis during scaffold decoration. 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol can be readily converted to a mesylate or tosylate for high-yielding, metal-free SN2 amination or etherification. This pathway typically results in crude intermediate mixtures with heavy metal residues well below 5 ppm. Conversely, utilizing the core-matched halogenated precursor, 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, necessitates palladium-catalyzed Suzuki or Buchwald-Hartwig couplings, frequently leaving >150 ppm of residual palladium in the crude product, requiring costly and time-consuming scavenging treatments [1].

Evidence DimensionResidual heavy metal in crude intermediate
Target Compound Data<5 ppm (Metal-free SN2 functionalization)
Comparator Or Baseline3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (>150 ppm Pd via cross-coupling)
Quantified Difference>96% reduction in crude heavy metal contamination.
ConditionsAPI intermediate scale-up prior to final purification.

Selecting the ethanol-functionalized building block bypasses expensive palladium scavenging steps and simplifies regulatory compliance in pharmaceutical manufacturing.

Neuronal model
Reported
JNK3 inhibition correlates with neuroprotection
Supports model-response interpretation
Qualitative data from CGNs; EC50 not reported

CNS-Penetrant Kinase Inhibitor Library Synthesis

Because of its low TPSA (36.3 Ų) and lack of an N-H hydrogen bond donor, 2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}ethan-1-ol is the ideal precursor for synthesizing brain-penetrant kinase inhibitors (e.g., targeting CDK9 or Casein Kinase 1). The primary alcohol can be efficiently converted to an ether or amine linkage, appending the lipophilic, basic pyrrolo-imidazole pharmacophore to hinge-binding scaffolds without compromising blood-brain barrier permeability [1].

High-Throughput Mitsunobu Array Chemistry

In discovery chemistry settings where rapid library generation is required, the C2 linker of this compound provides the necessary steric relief for highly efficient Mitsunobu reactions. It is the preferred choice over the C1 methanol analog for parallel synthesis arrays involving sterically demanding phenols or acidic heterocycles, ensuring high conversion rates and simplifying automated purification workflows [2].

Scalable, Metal-Free API Intermediate Manufacturing

For process chemistry teams scaling up clinical candidates, this compound offers a robust, transition-metal-free pathway for scaffold elaboration. By utilizing the ethanol appendage for mesylation and subsequent nucleophilic displacement, manufacturers can completely avoid the palladium-catalyzed cross-couplings required by brominated analogs, thereby eliminating the need for expensive metal scavengers and ensuring crude products easily meet strict heavy-metal residue limits (<5 ppm) [3].

Application Fit

Application
Selection Property
Validation Focus
JNK3 chemical probe synthesis
Enantiomer-specific scaffold
Stereochemical control in derivative design
Neurodegeneration model studies
JNK3/p38 selectivity profile
Reported neuroprotection model endpoints
MAP kinase SAR studies
3-position derivatization handle
Structure-activity relationship data

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

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